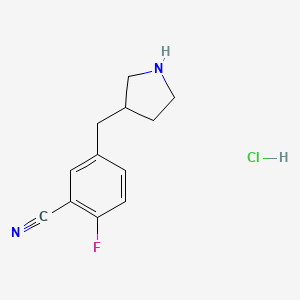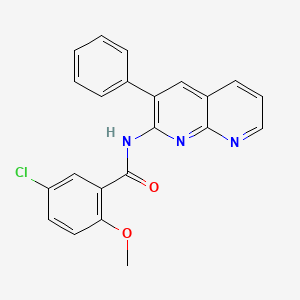
5-chloro-2-methoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-2-methoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide is an organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a complex structure with a benzamide core, substituted with a chloro and methoxy group, and a naphthyridine moiety attached to a phenyl ring. Its unique structure allows it to participate in diverse chemical reactions and exhibit significant biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide typically involves multi-step organic synthesis. One common route starts with the preparation of the 3-phenyl-1,8-naphthyridine intermediate, which can be synthesized through a condensation reaction between 2-aminonicotinic acid and benzaldehyde under acidic conditions. This intermediate is then coupled with 5-chloro-2-methoxybenzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired benzamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure precise control over reaction parameters such as temperature, pressure, and reaction time. Additionally, the use of high-throughput screening methods to identify the most efficient catalysts and solvents can further enhance the scalability of the synthesis process.
化学反应分析
Types of Reactions
5-chloro-2-methoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN₃) or thiourea under basic conditions.
Major Products
Oxidation: Formation of 5-chloro-2-formyl-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide.
Reduction: Formation of 5-chloro-2-methoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzylamine.
Substitution: Formation of 5-azido-2-methoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide.
科学研究应用
Chemistry
In chemistry, 5-chloro-2-methoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Medicine
In medicine, derivatives of this compound are studied for their potential anti-inflammatory, antimicrobial, and anticancer activities. The presence of the naphthyridine moiety is particularly significant, as it is known to enhance the biological activity of the compound.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity. Its unique structure allows for the fine-tuning of material properties through chemical modifications.
作用机制
The mechanism of action of 5-chloro-2-methoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby exerting its biological effects. The naphthyridine moiety plays a crucial role in this interaction, as it can form hydrogen bonds and other non-covalent interactions with the target protein.
相似化合物的比较
Similar Compounds
- 5-chloro-2-methoxy-N-(2-pyridyl)benzamide
- 5-chloro-2-methoxy-N-(3-quinolinyl)benzamide
- 5-chloro-2-methoxy-N-(4-pyridyl)benzamide
Uniqueness
Compared to similar compounds, 5-chloro-2-methoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide exhibits unique properties due to the presence of the naphthyridine moiety. This structural feature enhances its ability to interact with biological targets, making it a more potent candidate for drug development. Additionally, the combination of chloro and methoxy substituents on the benzamide core provides a unique electronic environment that can influence the compound’s reactivity and stability.
属性
IUPAC Name |
5-chloro-2-methoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O2/c1-28-19-10-9-16(23)13-18(19)22(27)26-21-17(14-6-3-2-4-7-14)12-15-8-5-11-24-20(15)25-21/h2-13H,1H3,(H,24,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMQOUFQAWNXCDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=C(C=C3C=CC=NC3=N2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
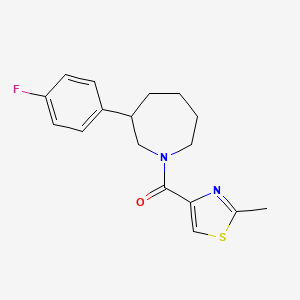
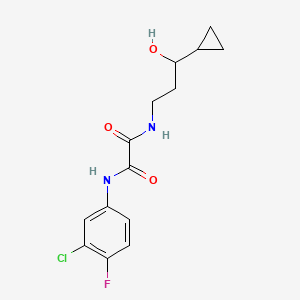
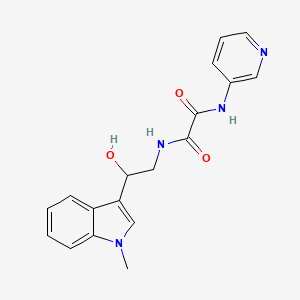
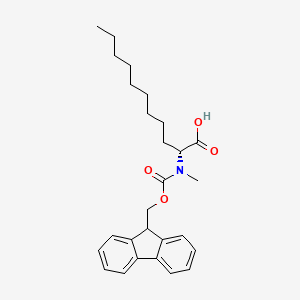
![N-(4-ethoxyphenyl)-2-[8-(3-methoxyphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2646143.png)
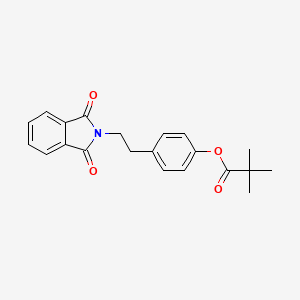

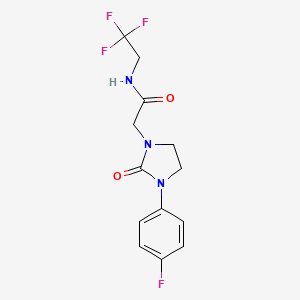
![2-(4-bromophenyl)-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]acetamide](/img/structure/B2646150.png)
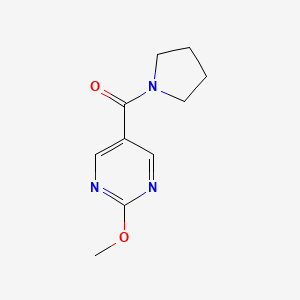
![2-(2-Cyanopyridin-3-yl)sulfonyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxamide](/img/structure/B2646155.png)
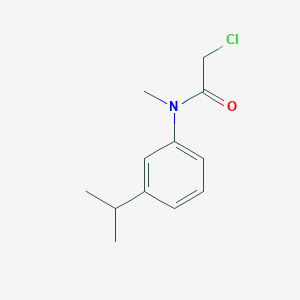
![Methyl 2-[3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enoylamino]acetate](/img/structure/B2646159.png)
